(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Catalog No.
S521632
CAS No.
582315-72-8
M.F
C18H17F2N3O2
M. Wt
345.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-dif...

CAS Number

582315-72-8

Product Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

IUPAC Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23)

InChI Key

SCFMWQIQBVZOQR-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS265246; BMS-265246; BMS 265246.

Canonical SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

Description

The exact mass of the compound Bms-265246 is 345.12888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Cyclin-Dependent Kinases

BMS-265246 demonstrates potent inhibitory activity against various CDKs. Studies have shown it to be particularly effective against CDK1 and CDK2, with half maximal inhibitory concentration (IC50) values in the nanomolar range (5.6 - 71 nM and 6 - 14 nM, respectively) [, ]. It also inhibits CDK4, CDK5, CDK7, and CDK9, although with lower potency [, ]. This suggests that BMS-265246 has a broad spectrum of activity against CDKs.

The compound (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone is a complex organic molecule characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core and a difluoromethylphenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

BMS-265246 acts as a CDK inhibitor. CDKs rely on binding to specific regulatory proteins called cyclins to become active []. These cyclin-CDK complexes phosphorylate target proteins, which regulate various cellular processes, including cell cycle progression []. BMS-265246 likely inhibits CDK1/2 by competing with cyclins for binding to the ATP-binding pocket of the CDKs []. This competition prevents CDK activation and subsequent phosphorylation of its targets, potentially leading to cell cycle arrest and cancer cell death [].

Please note:

  • The lack of specific information on structure, properties, and safety is likely due to the proprietary nature of BMS-265246.
  • Further research is ongoing to explore the therapeutic potential and safety profile of BMS-265246.
Involving this compound can be categorized into different types based on its functional groups. The presence of the ketone functional group allows for nucleophilic addition reactions, while the pyrazolo ring can participate in electrophilic aromatic substitution. Additionally, the butoxy group may undergo hydrolysis or substitution reactions under appropriate conditions. The compound's reactivity profile suggests potential pathways for modification to enhance biological activity or selectivity.

The biological activity of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone has been explored through various studies. Its structural features suggest potential interactions with specific biological targets, including enzymes and receptors involved in signaling pathways. The compound's activity spectrum can be predicted using computational methods such as quantitative structure-activity relationship (QSAR) modeling, which assesses the correlation between chemical structure and biological effects .

Synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the pyrazolo[3,4-b]pyridine core: This could be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the butoxy group: This step may involve alkylation reactions using butanol derivatives.
  • Attachment of the difluoromethylphenyl moiety: This could be accomplished through cross-coupling techniques or nucleophilic substitution.

Specific methodologies may vary based on available reagents and desired yields.

The applications of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone span several fields:

  • Pharmaceutical Development: Potential use as a therapeutic agent targeting specific diseases.
  • Research Tools: Utilized in studies exploring enzyme inhibition or receptor modulation.
  • Chemical Probes: May serve as a starting point for developing more complex molecules with enhanced properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as molecular docking and binding assays can elucidate how it interacts with target proteins or enzymes. These studies help identify potential off-target effects and optimize the compound for therapeutic use .

Several compounds share structural similarities with (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone, including:

  • 2-Methyl-6-phenylnicotinonitrile: Shares a pyridine-like structure; used in neurological studies.
  • MPEP (2-Methyl-6-phenylethynylpyridine): Known for its selective antagonism of mGluR5; relevant in neuropharmacology.
  • Benzodiazepine derivatives: While structurally distinct, they also target similar neuroreceptors and have therapeutic applications.

Uniqueness

The unique combination of the pyrazolo ring and difluoromethylphenyl group differentiates this compound from others. Its specific structural attributes may confer distinct pharmacological properties that could be leveraged in drug design.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.12888312 g/mol

Monoisotopic Mass

345.12888312 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GF4A623RF

Dates

Modify: 2023-08-15
1: Misra RN, Xiao Hy, Rawlins DB, Shan W, Kellar KA, Mulheron JG, Sack JS, Tokarski JS, Kimball SD, Webster KR. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorg Med Chem Lett. 2003 Jul 21;13(14):2405-8. PubMed PMID: 12824044.

Explore Compound Types